molecular formula C12H17F9O B8017322 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL CAS No. 133001-14-6

9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL

Cat. No. B8017322
M. Wt: 348.25 g/mol
InChI Key: DGNNLLZHFZKHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06824882B2

Procedure details

To a slurry of 98.0 g of zinc powder in 600 mL of ethanol was added 3.0 g of acetic acid. A solution of the crude 7-iodo-8-(nonafluorobutyl)-1-octanol prepared above in 100 mL of ethanol was added dropwise with stirring over 15 min, and the reaction mixture was heated at 50° C. for 3 hr. The mixture was filtered, and the filtrate was concentrated to 100.0 g of a viscous, light yellow fluid. A 79.6 g portion of this material was stirred with 300 mL of hexanes, and the supernatant was filtered through diatomaceous earth (marketed under the trade designation “CELITE” by Johns-Manville Corporation, Denver, Colo.) and concentrated to give 44.24 g of 8-(nonafluorobutyl)-1-octanol as a clear, colorless oil, which was used without further purification.
Name
7-iodo-8-(nonafluorobutyl)-1-octanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
98 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.I[CH:6]([CH2:14][C:15]([F:27])([F:26])[C:16]([F:25])([F:24])[C:17]([F:23])([F:22])[C:18]([F:21])([F:20])[F:19])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13]>C(O)C.[Zn]>[F:22][C:17]([F:23])([C:18]([F:19])([F:20])[F:21])[C:16]([F:24])([F:25])[C:15]([F:27])([F:26])[CH2:14][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13]

Inputs

Step One
Name
7-iodo-8-(nonafluorobutyl)-1-octanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(CCCCCCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
98 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring over 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to 100.0 g of a viscous, light yellow fluid
STIRRING
Type
STIRRING
Details
A 79.6 g portion of this material was stirred with 300 mL of hexanes
FILTRATION
Type
FILTRATION
Details
the supernatant was filtered through diatomaceous earth (
CONCENTRATION
Type
CONCENTRATION
Details
) and concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C(C(CCCCCCCCO)(F)F)(F)F)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 44.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.